(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride
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Overview
Description
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxy group attached to an indane backbone, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indane Backbone: The initial step involves the cyclization of a suitable precursor to form the indane structure. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and throughput.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-6-(Methoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(1R)-6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Contains a trifluoromethoxy group, which can alter its reactivity and biological activity.
(1R)-6-(Chloromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Features a chloromethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of the difluoromethoxy group in (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12ClF2NO |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7;/h1,3,5,9-10H,2,4,13H2;1H/t9-;/m1./s1 |
InChI Key |
ZONCYKDJKPZRQW-SBSPUUFOSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)OC(F)F.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)OC(F)F.Cl |
Origin of Product |
United States |
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